UNC 0631

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

UNC0631 is a synthetic compound belonging to the class of quinazoline derivatives. Research has focused on its potential as a G9a inhibitor [].

G9a Inhibition:

G9a is a histone methyltransferase enzyme, meaning it adds methyl groups to histone proteins. This methylation plays a role in regulating gene expression. UNC0631 has been investigated for its ability to inhibit G9a activity, potentially impacting cancer cell growth [, ]. Studies have shown that UNC0631 exhibits potent G9a inhibitory activity in various cell lines [].

Structure-Activity Relationship (SAR) Analysis:

Researchers have conducted studies to understand the relationship between UNC0631's structure and its inhibitory activity. This field of study is known as Structure-Activity Relationship (SAR) analysis. By modifying the molecule's structure, scientists can gain insights into which functional groups are crucial for G9a inhibition [].

Cellular Activity Optimization:

While UNC0631 demonstrates potent G9a inhibition in vitro (in laboratory settings), its effectiveness within cells can be limited. Research efforts have focused on optimizing UNC0631's cellular activity while maintaining its potency against G9a. This optimization often involves modifications aimed at improving cell membrane permeability [].

UNC 0631 is a potent and selective inhibitor of the protein lysine methyltransferase G9a, also known as KMT1C or EHMT2. This compound has an impressive inhibitory constant (IC50) of approximately 4 nanomolar, indicating its high potency in inhibiting G9a activity in vitro. The chemical formula for UNC 0631 is C₃₇H₆₁N₇O₂, and its molecular weight is 635.93 g/mol. The compound is primarily utilized in research related to epigenetic regulation, particularly focusing on histone methylation processes that influence gene expression and cellular functions .

UNC 0631 acts by inhibiting the methylation of histone H3 at lysine 9 (H3K9), a modification associated with transcriptional repression. The compound's mechanism involves binding to the active site of G9a, preventing it from catalyzing the transfer of methyl groups from S-adenosylmethionine to the lysine residues on histones. This inhibition leads to a significant reduction in levels of di-methylated H3K9 (H3K9me2) in various cell lines, including MDA-MB-231, with IC50 values reported as low as 0.026 μM under specific conditions .

The biological activity of UNC 0631 has been extensively studied, particularly in cancer research. It has been shown to effectively reduce H3K9me2 levels in several cancer cell lines, such as MDA-MB-231, MCF7, and HCT116. In these studies, UNC 0631 demonstrated low cytotoxicity with IC50 values for cell viability assays (MTT assay) around 2.8 μM, indicating a favorable toxicity profile for potential therapeutic applications . Additionally, UNC 0631 has been observed to influence cellular processes such as proliferation and apoptosis through its epigenetic modulation capabilities.

UNC 0631 is primarily used in research settings to study the role of G9a in epigenetic regulation and its implications in cancer biology. Its ability to inhibit histone methylation makes it a valuable tool for exploring gene expression changes associated with various diseases, particularly those involving aberrant methylation patterns. Moreover, it has potential applications in developing therapeutic strategies targeting epigenetic modifications in cancer treatment .

Interaction studies involving UNC 0631 have focused on its binding affinity and selectivity towards G9a compared to other lysine methyltransferases. It has been shown to selectively inhibit G9a without significantly affecting other related enzymes such as GLP (G9a-like protein), making it a useful compound for dissecting specific biological pathways influenced by G9a activity . Furthermore, studies have indicated that UNC 0631 can modulate cellular responses to various stimuli by altering the epigenetic landscape.

Several compounds share structural and functional similarities with UNC 0631, particularly those that inhibit lysine methyltransferases. Notable examples include:

| Compound Name | IC50 (nM) | Target Enzyme | Unique Features |

|---|---|---|---|

| UNC 0638 | <15 | G9a/GLP | Selective dual inhibitor with improved potency |

| BIX01294 | ~500 | G9a | Less potent than UNC 0631; used for comparative studies |

| EPZ004777 | ~10 | G9a | Known for its selectivity and efficacy in vivo |

Unique Features of UNC 0631:

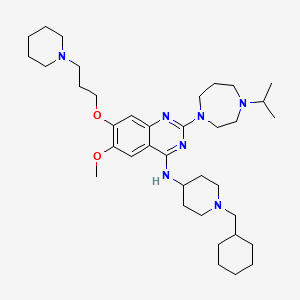

Molecular Identity and Structural Characterization

UNC 0631 is characterized by the molecular formula C37H61N7O2 and possesses a molecular weight of 635.93 grams per mole [1] [2] [9]. The compound is registered under Chemical Abstracts Service number 1320288-19-4 and is catalogued in PubChem with the identifier 53315868 [9]. The International Union of Pure and Applied Chemistry systematic name for UNC 0631 is N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine [1] [2] [9].

The structural architecture of UNC 0631 is built upon a 2,4-diaminoquinazoline core scaffold, which serves as the foundation for its biological activity [12] [16]. The quinazoline heterocycle is substituted at multiple positions to optimize binding interactions with the target enzyme [12]. The compound features a 6-methoxy group and a 7-(3-(piperidin-1-yl)propoxy) substituent that extends into the lysine binding channel of G9a [12] [16]. At position 4, the compound contains an N-(1-(cyclohexylmethyl)piperidin-4-yl)amino group, while position 2 bears a 4-isopropyl-1,4-diazepan-1-yl moiety [1] [2].

Table 1: Basic Chemical Properties of UNC 0631

| Property | Value |

|---|---|

| Molecular Formula | C37H61N7O2 |

| Molecular Weight (g/mol) | 635.93 |

| CAS Number | 1320288-19-4 |

| PubChem CID | 53315868 |

| Chemical Name (IUPAC) | N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine |

| Synonyms | UNC-0631, UNC0631, UNC 0631 |

| Physical State | Solid |

| Color | Yellow |

The canonical Simplified Molecular Input Line Entry System representation of UNC 0631 is COc1cc2c(NC3CCN(CC4CCCCC4)CC3)nc(nc2cc1OCCCN1CCCCC1)N1CCCN(CC1)C(C)C [2] [8]. Nuclear magnetic resonance spectroscopy has been employed to confirm the structural identity of UNC 0631, with characteristic chemical shifts observed in both proton and carbon thirteen spectra [12] [16].

Physicochemical Properties and Stability

UNC 0631 exhibits distinct physicochemical properties that contribute to its biological activity and stability profile [1] [2] [10]. The compound displays a calculated lipophilicity value (ALogP) of 5.5, indicating favorable membrane permeability characteristics that enable effective cellular penetration [12] [16]. This enhanced lipophilicity represents a significant improvement over earlier quinazoline analogs, which suffered from poor cellular potency due to inadequate membrane permeability [12] [16].

The relative density of UNC 0631 is predicted to be 1.114 grams per cubic centimeter [10]. Commercial preparations of the compound typically achieve purity levels exceeding 98.35 percent, as determined by high-performance liquid chromatography analysis [1] [3] [6]. The compound exists as a yellow solid under standard conditions and demonstrates good chemical stability when stored appropriately [1] [3] [6].

Table 2: Physicochemical Properties of UNC 0631

| Property | Value |

|---|---|

| ALogP (Calculated) | 5.5 |

| Relative Density (Predicted) | 1.114 g/cm³ |

| Purity (Commercial) | ≥98.35% |

| Solubility in DMSO | 16.67 mg/mL (26.21 mM) |

| Solubility in Ethanol | 100 mg/mL (157.25 mM) |

| Solubility in DMF | 150 mg/mL (235.88 mM) |

| Solubility in Water | <0.1 mg/mL (insoluble) |

Solubility studies reveal that UNC 0631 exhibits limited aqueous solubility, with values below 0.1 milligrams per milliliter in water [2] [8] [10]. However, the compound demonstrates significantly improved solubility in organic solvents [2] [8] [10]. In dimethyl sulfoxide, UNC 0631 achieves a solubility of 16.67 milligrams per milliliter (26.21 millimolar), while ethanol allows dissolution up to 100 milligrams per milliliter (157.25 millimolar) [1] [2] [14]. The highest solubility is observed in N,N-dimethylformamide, where concentrations of 150 milligrams per milliliter (235.88 millimolar) can be achieved [1] [2] [14].

Stability assessments indicate that UNC 0631 maintains chemical integrity under recommended storage conditions [1] [3] [6]. When stored as a powder at minus twenty degrees Celsius, the compound remains stable for up to three years [1] [3] [6]. Alternative storage at four degrees Celsius provides stability for two years [1] [3] [6]. Solution preparations require more stringent storage conditions, with stability maintained for six months at minus eighty degrees Celsius or one month at minus twenty degrees Celsius [1] [3] [14].

Table 3: Storage and Stability Conditions for UNC 0631

| Condition | Duration/Details |

|---|---|

| Powder storage (-20°C) | 3 years |

| Powder storage (4°C) | 2 years |

| Solution storage (-80°C) | 6 months |

| Solution storage (-20°C) | 1 month |

| Shipping temperature | Room temperature |

| Chemical stability | Stable under recommended conditions |

Structure-Activity Relationship Analysis

The structure-activity relationship profile of UNC 0631 demonstrates the critical importance of specific structural features for optimal G9a inhibitory activity [12] [16]. The compound represents the culmination of extensive medicinal chemistry efforts aimed at balancing biochemical potency with cellular penetration capabilities [12] [16]. Systematic exploration of the quinazoline scaffold revealed that modifications at positions 2, 4, and 7 significantly influence both target binding affinity and physicochemical properties [12] [16].

The 7-aminoalkoxy region of UNC 0631 plays a crucial role in determining both potency and cellular activity [12] [16]. Comparative studies with related analogs revealed that the piperidin-1-ylpropoxy substituent at position 7 provides optimal binding interactions while contributing to enhanced lipophilicity [12]. Earlier compounds featuring shorter or more polar substituents at this position demonstrated reduced cellular potency despite maintaining biochemical activity [12] [16].

Table 4: Biological Activity Profile of UNC 0631

| Target/Assay | IC50/EC50 Value | Assay Type |

|---|---|---|

| G9a (SAHH-coupled assay) | 4 nM | Biochemical |

| GLP (SAHH-coupled assay) | <15 nM | Biochemical |

| H3K9me2 reduction (MDA-MB-231) | 25 nM | Cellular (ICW) |

| H3K9me2 reduction (MCF7) | 18 nM | Cellular (ICW) |

| H3K9me2 reduction (PC3) | 26 nM | Cellular (ICW) |

| H3K9me2 reduction (22RV1) | 24 nM | Cellular (ICW) |

| H3K9me2 reduction (HCT116 wt) | 51 nM | Cellular (ICW) |

| H3K9me2 reduction (HCT116 p53-/-) | 72 nM | Cellular (ICW) |

| H3K9me2 reduction (IMR90) | 46 nM | Cellular (ICW) |

| Cell toxicity (MDA-MB-231) | 2.8 μM | MTT |

| Cell toxicity (MCF7) | 1.7 μM | MTT |

| Cell toxicity (PC3) | 3.8 μM | MTT |

| Cell toxicity (22RV1) | 2.5 μM | MTT |

The 4-amino position features an N-(1-(cyclohexylmethyl)piperidin-4-yl) group that provides essential binding interactions with the G9a active site [12] [16]. Structure-activity relationship studies demonstrated that the piperidine nitrogen serves as a critical hydrogen bond donor, while the cyclohexylmethyl substituent occupies a hydrophobic binding pocket [12] [16]. Modifications to this region generally result in diminished potency, highlighting the importance of this structural motif [12] [16].

The 2-amino substitution in UNC 0631 incorporates a 4-isopropyl-1,4-diazepan-1-yl group that significantly contributes to the compound's improved lipophilicity [12] [16]. Systematic exploration of this region revealed that homopiperazine and azepine derivatives provide favorable physicochemical properties while maintaining biochemical potency [12] [16]. The isopropyl substitution on the diazepane ring further enhances lipophilicity without compromising target binding [12] [16].

Selectivity profiling demonstrates that UNC 0631 exhibits exceptional specificity for G9a and its closely related homolog GLP [12] [24]. The compound shows greater than 200-fold selectivity over sixteen other methyltransferases and epigenetic targets [24]. This selectivity profile includes favorable discrimination against SETD7, SETD8, SUV39H2, and PRMT3, all of which exhibited inhibitory concentration fifty values exceeding 10 micromolar [10] [12].

Chemical Synthesis and Methodological Approaches

The synthetic preparation of UNC 0631 involves a multi-step approach that enables efficient construction of the complex quinazoline architecture [12] [16]. The synthetic strategy employs a convergent route that allows for late-stage diversification of key structural elements, facilitating structure-activity relationship exploration [12] [16]. The methodology represents an advancement over earlier synthetic approaches through improved efficiency and scalability [12] [16].

Conversion of the quinazolinone to the 2,4-dichloroquinazoline is achieved through treatment with phosphorus oxychloride in the presence of N,N-diethylaniline [12] [16]. This key intermediate enables sequential nucleophilic displacement reactions with various amines to install the desired substituents at positions 2 and 4 [12] [16]. The first displacement reaction introduces the 4-amino substituent using 1-isopropylpiperidin-4-amine under basic conditions [12] [16].

The final synthetic step involves microwave-assisted nucleophilic substitution to install the 2-amino group [12] [16]. This reaction employs 4-isopropyl-1,4-diazepane in isopropanol with trifluoroacetic acid as an additive [12] [16]. The microwave conditions enable efficient conversion while minimizing side reactions and decomposition pathways [12] [16].

Alternative synthetic approaches have been developed to access related analogs through modification of the 7-aminoalkoxy substituent [12] [16]. These methodologies employ Mitsunobu coupling reactions between phenolic intermediates and appropriate amino alcohols [12] [16]. Such approaches provide access to diverse structural variants while maintaining the core quinazoline framework [12] [16].

Purification of UNC 0631 typically involves preparative high-performance liquid chromatography using gradient elution conditions [12] [16]. The purified compound is obtained as a trifluoroacetic acid salt, which is subsequently converted to the free base through treatment with saturated sodium bicarbonate solution [12] [16]. Final characterization employs nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm identity and purity [12] [16].

UNC 0631 demonstrates exceptional potency as a G9a inhibitor through highly specific binding mechanisms characterized by nanomolar affinity. In S-adenosyl-L-homocysteine hydrolase coupled assays, UNC 0631 exhibits an inhibitory concentration fifty percent (IC50) of 4 nanomolar against G9a [1] [2] [3]. This remarkable potency extends to its close homolog G9a-like protein (GLP), with IC50 values ranging from 4 to 19 nanomolar depending on the specific assay conditions [4] [5].

The binding kinetics of UNC 0631 to G9a follow a competitive inhibition pattern with respect to the peptide substrate, while remaining non-competitive with the cofactor S-adenosylmethionine [3] [6]. This mechanism of action indicates that UNC 0631 occupies the substrate binding groove of G9a, directly competing with histone H3 peptides for access to the active site. The compound does not interfere with cofactor binding, suggesting that its inhibitory effects are mediated specifically through peptide substrate displacement [4] [3] [6].

Mechanistic studies utilizing fluorescence-based displacement assays have demonstrated that UNC 0631 effectively displaces fluorescein-labeled histone H3 peptides from the G9a substrate binding site [4]. This competitive displacement occurs with high efficiency, confirming the compound's binding location within the substrate recognition groove. Surface plasmon resonance experiments have further validated the binding affinity, showing that UNC 0631 stabilizes both G9a and GLP in differential scanning fluorimetry studies [4].

The binding affinity of UNC 0631 represents a significant improvement over earlier generation G9a inhibitors. While BIX01294, the first selective G9a inhibitor, exhibited IC50 values of 1.7 micromolar for G9a and 0.9 micromolar for GLP [5], UNC 0631 achieves approximately 400-fold greater potency. This enhanced binding affinity results from structure-guided optimization of the quinazoline scaffold, particularly through modifications to the 7-aminoalkoxy substituent that improve occupation of the lysine binding channel [3] [6].

The kinetic parameters of UNC 0631 binding suggest a rapid association and dissociation profile characteristic of reversible competitive inhibitors [4]. Unlike some methyltransferase inhibitors that exhibit slow-binding kinetics or covalent modification, UNC 0631 maintains rapid equilibrium binding that allows for precise temporal control of G9a inhibition in experimental systems [5].

Molecular Basis of Inhibitory Activity

The molecular foundation of UNC 0631's inhibitory activity against G9a rests on its occupation of the substrate peptide binding groove within the SET domain catalytic core [4] [3] [6]. Crystallographic studies of related quinazoline inhibitors bound to G9a have revealed the detailed molecular interactions that govern this binding mode. The quinazoline core of UNC 0631 positions itself within the substrate binding channel, forming critical hydrogen bonding interactions with conserved aspartic acid residues Asp1083 and Asp1088 [7].

The substrate binding groove of G9a is characterized by a narrow channel that accommodates the lysine side chain of histone H3 substrates [8]. This channel is formed by the rigid i-SET domain in conjunction with the post-SET domain, creating a confined environment optimized for lysine recognition [8]. UNC 0631 exploits this architecture by presenting a quinazoline scaffold that mimics key elements of the histone H3 tail structure while providing additional binding interactions not available to the natural substrate [3] [6].

The 7-aminoalkoxy substituent of UNC 0631 represents a critical structural feature that extends into the lysine binding channel, occupying the pocket normally reserved for the target lysine residue [3] [6]. This modification significantly enhances binding affinity compared to earlier inhibitors by filling a previously unoccupied region of the active site. The piperidinylpropoxy group specifically targets this lysine channel, forming favorable hydrophobic and van der Waals interactions with channel-lining residues [6].

Molecular dynamics simulations have provided insights into the conformational stability of the UNC 0631-G9a complex [7]. These studies indicate that the inhibitor maintains stable binding through a network of interactions involving the quinazoline nitrogen atoms, which form hydrogen bonds with Asp1083, and the 7-substituent, which engages with residues lining the lysine channel including Leu1086, Tyr1154, and Phe1158 [7]. The cyclohexylmethyl and diazepane substituents contribute additional binding affinity through hydrophobic interactions with the substrate binding groove [6].

The inhibitory mechanism of UNC 0631 involves direct occlusion of the substrate binding site, preventing histone H3 peptides from accessing the catalytic machinery [4] [3]. Unlike cofactor-competitive inhibitors, this substrate-competitive mechanism allows UNC 0631 to maintain inhibitory activity even in the presence of elevated S-adenosylmethionine concentrations, providing robust inhibition under physiological conditions [3] [6].

Energy decomposition analysis of the UNC 0631-G9a interaction reveals that binding affinity is dominated by contributions from six key residues: Asp1074, Asp1083, Leu1086, Asp1088, Tyr1154, and Phe1158 [7]. These residues define an energy-rich binding region that is preferentially utilized by small molecule inhibitors compared to the broader interaction surface employed by peptide substrates [7].

Selectivity Profile Against Related Methyltransferases

UNC 0631 exhibits remarkable selectivity for G9a and GLP methyltransferases compared to other members of the protein lysine methyltransferase family [4] [5]. Comprehensive selectivity profiling demonstrates greater than 1000-fold selectivity for G9a over 16 other methyltransferases, including both histone and non-histone methylating enzymes [4] [5].

Among histone H3 lysine 9 methyltransferases, UNC 0631 shows complete selectivity for G9a and GLP over the heterochromatin-associated enzymes SUV39H1 and SUV39H2 [4] [5]. This selectivity is particularly significant given that these enzymes target the same histone residue but function in different chromatin contexts. The structural basis for this selectivity lies in differences in the substrate binding groove architecture between the SUV39 family and the G9a/GLP enzymes [9] [10].

Selectivity against other histone methyltransferases demonstrates the specificity of UNC 0631's binding mode. The compound shows no inhibitory activity against H3K4 methyltransferases SETD7 and MLL, H3K27 methyltransferase EZH2, H3K79 methyltransferase DOT1L, or H4K20 methyltransferase SETD8 [4] [5]. This broad selectivity profile indicates that UNC 0631's quinazoline scaffold is uniquely suited to the G9a/GLP active site architecture and cannot accommodate the distinct substrate binding requirements of other methyltransferases [5].

The selectivity extends to protein arginine methyltransferases PRMT1 and PRMT3, despite these enzymes utilizing the same S-adenosylmethionine cofactor [4] [5]. This discrimination demonstrates that UNC 0631's substrate-competitive mechanism provides inherent selectivity advantages over cofactor-competitive approaches, which might be expected to show broader cross-reactivity among S-adenosylmethionine-dependent enzymes [5].

UNC 0631 also demonstrates selectivity against DNA methyltransferase DNMT1, showing greater than 5000-fold selectivity despite the structural similarities between lysine and cytosine methylation mechanisms [4]. This selectivity is crucial for cellular studies, as it ensures that observed effects on histone H3 lysine 9 methylation are not confounded by alterations in DNA methylation patterns [4].

Limited cross-reactivity has been observed with the Jumonji domain demethylase JMJD2E, where UNC 0631 exhibits an IC50 of 4.5 micromolar, representing approximately 200-fold selectivity for G9a [4]. This weak interaction with a demethylase enzyme suggests some structural complementarity but maintains sufficient selectivity margin for most experimental applications [4].

The selectivity profile of UNC 0631 has been further validated against non-epigenetic targets including G protein-coupled receptors, ion channels, transporters, and kinases [4]. In comprehensive screening panels, UNC 0631 shows minimal activity against these diverse molecular targets, with only weak interactions observed with certain muscarinic and adrenergic receptors at micromolar concentrations [4]. This broad selectivity profile supports the use of UNC 0631 as a chemical probe for specifically dissecting G9a and GLP functions in cellular systems [4].

Structural Basis of Target Specificity

The structural basis for UNC 0631's exquisite specificity toward G9a and GLP methyltransferases emerges from detailed analysis of the molecular architecture of these enzymes and their substrate binding mechanisms [9] [8]. The G9a and GLP enzymes share highly similar SET domain structures, differing primarily in regions outside the catalytic core, which explains UNC 0631's dual activity against both targets [9] [8].

The SET domain of G9a contains four structural zinc fingers essential for proper protein folding and enzymatic activity [8]. A cluster of three zinc ions is chelated by nine cysteine residues, while a fourth zinc ion, positioned adjacent to the S-adenosylmethionine binding site, is coordinated by four cysteines [8]. This zinc coordination framework creates a rigid structural scaffold that defines the precise geometry of the substrate and cofactor binding sites [8].

The substrate binding groove of G9a is formed by the interaction between the i-SET domain and the post-SET domain, creating a narrow channel optimized for lysine recognition [8]. This channel architecture is distinct from other methyltransferases in several key aspects. The channel width and depth are specifically tailored to accommodate histone H3 lysine 9, with aromatic residues Tyr1154 and Phe1158 forming critical components of the lysine binding pocket [7] [8].

UNC 0631's quinazoline scaffold exploits unique features of the G9a active site that are not conserved in other methyltransferases. The compound's 2-amino and 4-amino substituents interact with specific aspartic acid residues that are positioned differently in other SET domain enzymes [3] [6]. The 6-methoxy and 7-aminoalkoxy substituents of UNC 0631 occupy regions of the active site that have distinct geometries in SUV39H1, EZH2, and other methyltransferases [5].

The molecular basis for discrimination between G9a/GLP and SUV39H1/H2 enzymes involves differences in the substrate binding groove dimensions and electrostatic properties [9] [10]. While both enzyme families catalyze H3K9 methylation, they recognize different chromatin contexts and exhibit distinct substrate preferences. G9a and GLP preferentially methylate nucleosomal histones in euchromatic regions, while SUV39H enzymes function primarily in heterochromatin [10] [11].

Ankyrin repeat domains present in both G9a and GLP provide additional structural context for UNC 0631 specificity [9]. These domains function as methyl-lysine binding modules that recognize the products of G9a/GLP catalytic activity [9]. The unique combination of catalytic SET domain and product-recognition ankyrin repeats creates a structural architecture that is not replicated in other methyltransferases, contributing to the selectivity of inhibitors designed for this system [9].

The structural determinants of UNC 0631 binding extend beyond the immediate active site to include protein-protein interaction surfaces that are unique to G9a and GLP [12]. These enzymes function as heterodimeric complexes, with specific intermolecular contacts that influence the conformation of the substrate binding site [12]. Cross-linking mass spectrometry studies have revealed that G9a-GLP heterodimers adopt distinct conformational states compared to G9a or GLP homodimers, potentially contributing to inhibitor selectivity [12].